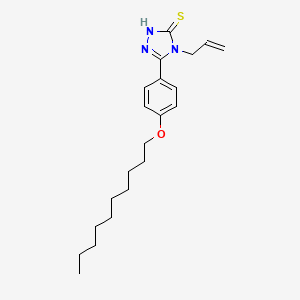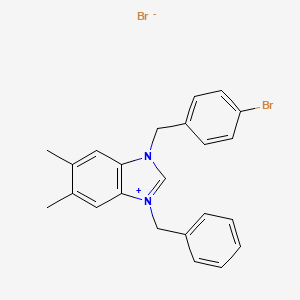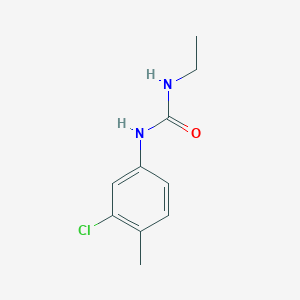
Dextro-camphoric M-toluidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dextro-camphoric M-toluidide: es un compuesto químico con la fórmula molecular C17H23NO3 . Es un derivado del alcanfor y es conocido por sus propiedades estructurales únicas. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus características químicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Dextro-camphoric M-toluidide normalmente implica la reacción del ácido camfórico con la M-toluidina. La reacción se lleva a cabo en condiciones controladas para asegurar la formación del producto deseado. El proceso generalmente implica:
Reacción del ácido camfórico: con M-toluidina en presencia de un agente deshidratante.
Calentar la mezcla: para facilitar la reacción.
Purificar el producto: mediante recristalización u otras técnicas de purificación.
Métodos de producción industrial: En un entorno industrial, la producción de this compound sigue principios similares pero a mayor escala. El proceso implica:
Síntesis a granel: de ácido camfórico y M-toluidina.
Sistemas de reacción automatizados: para asegurar una calidad de producto constante.
Métodos avanzados de purificación: para lograr altos niveles de pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: Dextro-camphoric M-toluidide experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos de oxidación.
Reducción: Se puede reducir en condiciones específicas para producir derivados reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes:
Agentes oxidantes: como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos de sustitución: incluidos los halógenos u otros nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido camfórico, mientras que la reducción podría producir derivados del alcohol camfórico.
Aplicaciones Científicas De Investigación
Dextro-camphoric M-toluidide tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como auxiliar quiral en síntesis asimétrica.
Biología: Se estudia por sus potenciales actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus potenciales propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Dextro-camphoric M-toluidide involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares:
- Dextro-camphoric O-toluidide
- Dextro-camphoric P-toluidide
- Dextro-camphoric P-phenetidide
Comparación: Dextro-camphoric M-toluidide es único debido a su configuración estructural específica y grupos funcionales. En comparación con sus análogos, puede exhibir diferente reactividad y actividad biológica, lo que lo hace valioso para aplicaciones de investigación específicas.
Propiedades
Número CAS |
6626-17-1 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1,2,2-trimethyl-3-[(3-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO3/c1-11-6-5-7-12(10-11)18-14(19)13-8-9-17(4,15(20)21)16(13,2)3/h5-7,10,13H,8-9H2,1-4H3,(H,18,19)(H,20,21) |
Clave InChI |
HGOCUIVFSFVMKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)
![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)
![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)



![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)



![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
